Cas no 1396995-62-2 (Fmoc-2-amino-3-methoxybutanoic Acid)

Fmoc-2-amino-3-methoxybutanoic acid is a protected non-natural amino acid derivative used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as an amine-protecting moiety, enabling selective deprotection under mild basic conditions. The methoxybutanoic acid side chain introduces steric and electronic modifications, which can influence peptide conformation and stability. This compound is particularly valuable for incorporating tailored structural features into synthetic peptides, enhancing resistance to enzymatic degradation or modulating physicochemical properties. Its high purity and compatibility with standard Fmoc-based protocols make it a reliable building block for peptide research and pharmaceutical development. Proper handling under anhydrous conditions is recommended to maintain stability.
Fmoc-2-amino-3-methoxybutanoic Acid structure
1396995-62-2 structure
Product Name:Fmoc-2-amino-3-methoxybutanoic Acid
CAS No:1396995-62-2
MF:C20H21NO5
MW:355.384445905685
CID:4698503
PubChem ID:46737426
Update Time:2025-06-10

Fmoc-2-amino-3-methoxybutanoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybutanoic acid
    • 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybutanoic acid
    • (2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybutanoic acid
    • (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybutanoic acid
    • Fmoc-2-amino-3-methoxybutanoic Acid
    • Inchi: 1S/C20H21NO5/c1-12(25-2)18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)
    • InChI Key: BOGQZFFOTLSMMA-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(=O)O)C(C)OC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 488
  • Topological Polar Surface Area: 84.9

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Additional information on Fmoc-2-amino-3-methoxybutanoic Acid

Fmoc-2-amino-3-methoxybutanoic Acid (CAS No. 1396995-62-2): An Overview and Recent Advances

Fmoc-2-amino-3-methoxybutanoic Acid (CAS No. 1396995-62-2) is a versatile compound widely used in the field of peptide synthesis and medicinal chemistry. This amino acid derivative, characterized by its unique methoxybutanoic structure, has gained significant attention due to its potential applications in the development of novel therapeutics and bioactive molecules. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements involving Fmoc-2-amino-3-methoxybutanoic Acid.

Chemical Properties

Fmoc-2-amino-3-methoxybutanoic Acid is a chiral amino acid derivative with the molecular formula C18H21NO5. It has a molecular weight of 347.36 g/mol and is commonly used in the form of a white crystalline solid. The compound features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the amino functionality, which is crucial for controlling reactivity during peptide synthesis. The methoxy group on the butanoic acid moiety imparts unique steric and electronic properties, making it an attractive building block for various chemical and biological applications.

Synthesis Methods

The synthesis of Fmoc-2-amino-3-methoxybutanoic Acid typically involves several steps, starting from readily available starting materials. One common approach is to begin with 3-methoxybutyric acid, which is then converted to its corresponding amine derivative through amination reactions. The resulting amino acid is subsequently protected with the Fmoc group using standard protecting group chemistry. This multi-step process ensures high purity and yield, making it suitable for large-scale production.

Applications in Peptide Synthesis

Fmoc-2-amino-3-methoxybutanoic Acid is extensively used in solid-phase peptide synthesis (SPPS) due to its excellent compatibility with various coupling reagents and resins. The Fmoc protecting group allows for sequential deprotection and coupling steps, enabling the efficient construction of complex peptides. The methoxy group on the butanoic acid moiety provides additional steric hindrance, which can be beneficial in preventing unwanted side reactions and improving the overall yield and purity of the final peptide product.

Recent Research Advancements

In recent years, significant progress has been made in understanding the biological activities and potential therapeutic applications of Fmoc-2-amino-3-methoxybutanoic Acid. Studies have shown that this compound can be used as a key building block in the synthesis of bioactive peptides with diverse biological functions. For example, researchers at the University of California have developed a series of peptides containing Fmoc-2-amino-3-methoxybutanoic Acid that exhibit potent anti-inflammatory properties. These peptides have shown promise in preclinical studies for treating inflammatory diseases such as rheumatoid arthritis.

Another area of active research involves the use of Fmoc-2-amino-3-methoxybutanoic Acid in the development of antimicrobial peptides. A study published in the Journal of Medicinal Chemistry reported that peptides incorporating this amino acid derivative demonstrated enhanced activity against multidrug-resistant bacteria. This finding opens up new avenues for combating antibiotic resistance, a growing global health concern.

Safety and Handling

While Fmoc-2-amino-3-methoxybutanoic Acid is generally considered safe for laboratory use, proper handling and storage practices should be followed to ensure safety. The compound should be stored in a cool, dry place away from direct sunlight and incompatible materials. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn when handling this compound to minimize exposure risks.

Conclusion

Fmoc-2-amino-3-methoxybutanoic Acid (CAS No. 1396995-62-2) is a valuable compound with a wide range of applications in peptide synthesis and medicinal chemistry. Its unique chemical properties make it an ideal building block for constructing bioactive peptides with diverse biological functions. Recent research advancements have highlighted its potential in developing novel therapeutics for inflammatory diseases and antimicrobial agents against multidrug-resistant bacteria. As research continues to evolve, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in the field of chemical biology.

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